

9(S)-HODE cholesteryl ester as a metabolite of linoleic acid metabolism

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An In-depth Technical Guide on **9(S)-HODE Cholesteryl Ester** as a Metabolite of Linoleic Acid Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is a significant metabolite of linoleic acid found accumulated in atherosclerotic lesions. Its formation arises from both enzymatic pathways, involving lipoxygenases, and non-enzymatic free radical-mediated oxidation of linoleoyl cholesteryl esters, particularly within low-density lipoproteins (LDL). This guide provides a comprehensive overview of **9(S)-HODE cholesteryl ester**, detailing its formation, methods for its detection and quantification, and its role in the pathophysiology of atherosclerosis. We present quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways. A key aspect of its biological activity appears to be its hydrolysis to the free acid, 9(S)-HODE, which acts as a signaling molecule through receptors such as GPR132 and peroxisome proliferator-activated receptors (PPARs), influencing inflammatory responses and foam cell formation.

Introduction

Linoleic acid is the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL). Its oxidation is a critical event in the development of atherosclerosis.[1] The oxidation of

linoleic acid gives rise to various products, including hydroperoxides that are subsequently reduced to stable hydroxy derivatives known as hydroxyoctadecadienoic acids (HODEs).[1] 9(S)-HODE, and its corresponding cholesteryl ester, are found in high concentrations in oxidized LDL and atherosclerotic plaques.[2][3] The presence of these oxidized lipids is not merely a marker of oxidative stress but also an active contributor to the disease's progression by modulating gene expression and cellular functions within the arterial wall.[4][5] This document serves as a technical resource for professionals engaged in cardiovascular research and drug development, offering detailed information on the biochemistry and cell biology of **9(S)-HODE cholesteryl ester**.

Formation and Metabolism

The formation of **9(S)-HODE cholesteryl ester** can occur through two primary routes:

- **Enzymatic Oxidation:** Lipoxygenase enzymes can directly oxygenate linoleic acid that is already esterified to cholesterol.[6] Alternatively, free linoleic acid can be converted to 9(S)-HODE by lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes, and subsequently esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT) in cells like macrophages.[6][7]
- **Non-Enzymatic Oxidation:** Under conditions of oxidative stress, the linoleic acid moiety of cholesteryl linoleate within LDL particles can undergo free-radical-induced peroxidation, leading to the formation of a racemic mixture of 9-HODE cholesteryl esters.[7]

Once inside the cell, particularly in macrophages, **9(S)-HODE cholesteryl ester** can be hydrolyzed by neutral cholesteryl ester hydrolase (NCEH) to release free 9(S)-HODE and cholesterol.[8][9] This hydrolysis is a critical step, as the free 9(S)-HODE is the primary signaling-active molecule.[2]

Quantitative Data

The accumulation of HODEs is a hallmark of atherosclerosis. While specific quantitative data for the cholesteryl ester form is sparse, studies measuring the total amount of 9-HODE (after hydrolysis of esters) in LDL provide a clear indication of its significance.

Table 1: 9-HODE Levels in Low-Density Lipoprotein (LDL)

Condition	Age Group	Fold Increase in 9-HODE vs. Healthy Controls	Citation(s)
Atherosclerosis	36-47 years	~20-fold	[1][2]
Atherosclerosis	69-94 years	30 to 100-fold (vs. young healthy)	[1]
Atherosclerosis	69-94 years	2 to 3-fold (vs. age-matched healthy)	[1]

Table 2: Bioactivity of 9(S)-HODE (Free Acid)

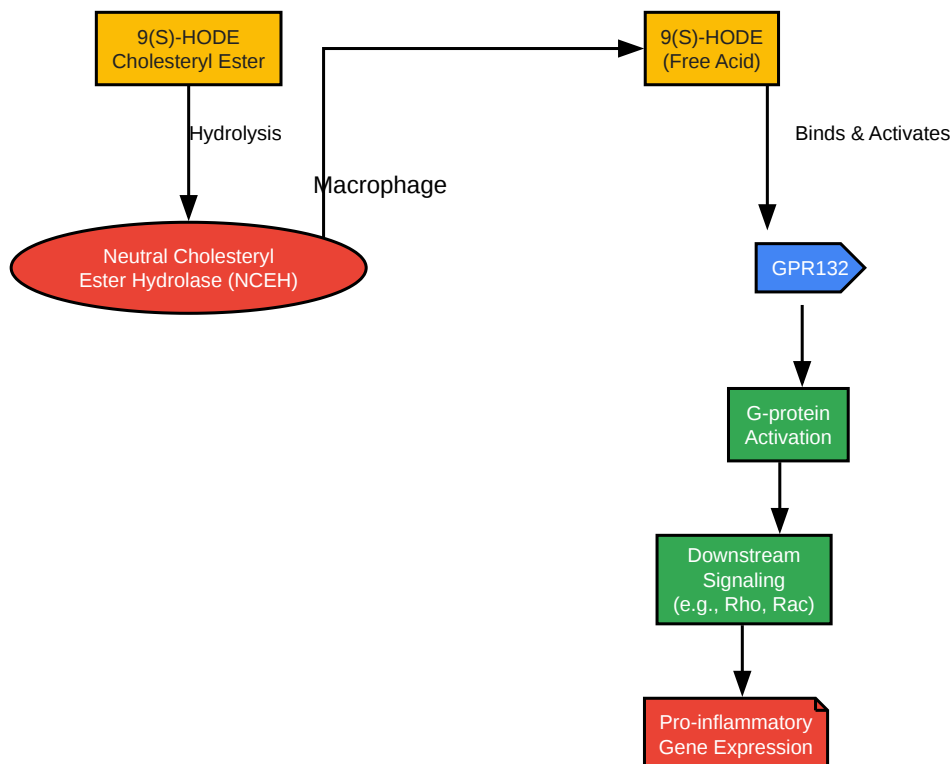
Biological Effect	Effective Concentration	Cell Type	Citation(s)
PPAR α and PPAR γ Transactivation	68 μ M	Mouse Aortic Endothelial Cells	[10]
Monocyte Chemotaxis	10 μ M	Primary Human Monocytes	[10]

Signaling Pathways

The biological effects of **9(S)-HODE cholesteryl ester** are primarily mediated by its hydrolysis product, 9(S)-HODE. Esterified HODEs have been shown not to activate the G protein-coupled receptor GPR132.[2]

GPR132 Signaling Pathway

9(S)-HODE is a potent ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[2] Activation of GPR132 by 9(S)-HODE is associated with pro-inflammatory effects, contributing to the progression of atherosclerotic lesions.[2]

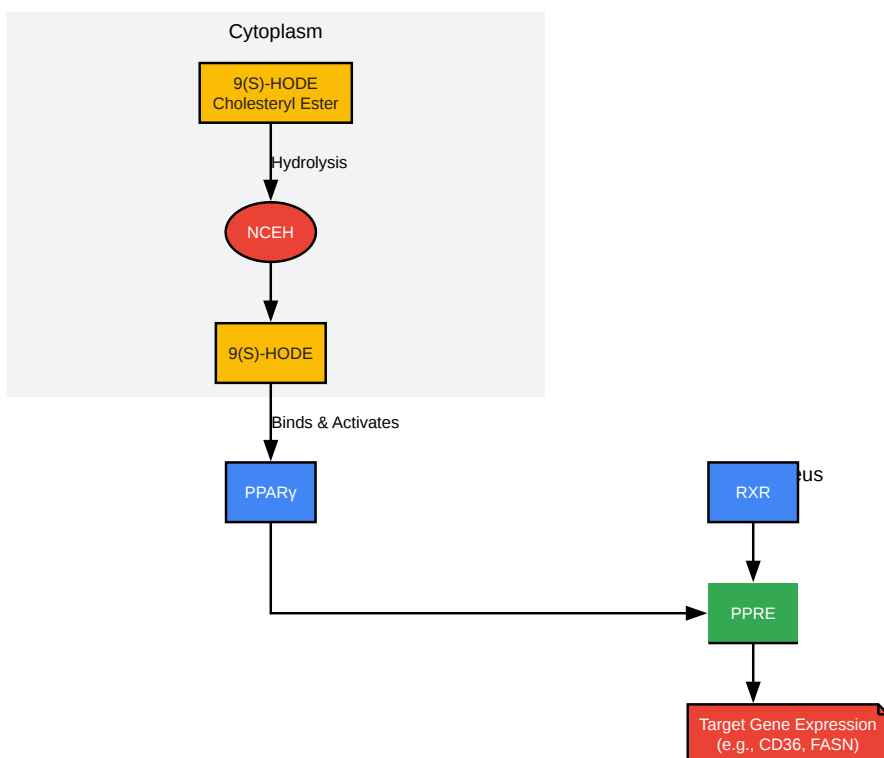


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Caption: Hydrolysis of **9(S)-HODE cholesteryl ester** is required for GPR132 activation.

PPAR γ Signaling Pathway

9(S)-HODE also functions as a ligand for PPAR γ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor that plays a complex role in inflammation and lipid metabolism.[4] Activation of PPAR γ by 9(S)-HODE can lead to the increased expression of genes involved in lipid uptake, such as the scavenger receptor CD36, potentially contributing to foam cell formation.[4]



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Caption: 9(S)-HODE activates the nuclear receptor PPAR γ , regulating gene expression.

Experimental Protocols

Protocol for Synthesis of 9(S)-HODE Cholesteryl Ester Standard

This protocol involves a two-step process: enzymatic synthesis of 9(S)-HODE followed by its esterification to cholesterol.

Step 1: Enzymatic Synthesis of 9(S)-HODE

- **Substrate Preparation:** Prepare a solution of linoleic acid in an appropriate buffer (e.g., borate buffer, pH 9.0).

- **Enzymatic Reaction:** Add a lipoxygenase enzyme that produces 9(S)-HODE (e.g., specific isoforms from tomato or potato). Incubate at room temperature with gentle agitation, allowing for the conversion of linoleic acid to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE).
- **Reduction:** Reduce the resulting 9(S)-HPODE to 9(S)-HODE using a reducing agent like stannous chloride (SnCl_2) or sodium borohydride.[\[3\]](#)
- **Purification:** Purify the 9(S)-HODE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Step 2: Esterification to Cholesterol

- **Activation of 9(S)-HODE:** Convert the purified 9(S)-HODE to its acyl-CoA derivative using acyl-CoA synthetase in the presence of ATP and Coenzyme A.
- **Esterification Reaction:** Incubate the 9(S)-HODE-CoA with cholesterol in the presence of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme, present in macrophage membrane preparations, will catalyze the formation of **9(S)-HODE cholesteryl ester**.[\[6\]](#)
- **Purification:** Purify the final product, **9(S)-HODE cholesteryl ester**, using normal-phase HPLC or SPE. The purity can be confirmed by LC-MS/MS.

Protocol for Extraction and Quantification from Biological Samples

This protocol outlines the extraction of **9(S)-HODE cholesteryl ester** from plasma or tissue homogenates and its quantification by LC-MS/MS.

- **Lipid Extraction:**
 - To 100 μL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE cholesteryl ester).
 - Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).[\[11\]](#)
 - Vortex thoroughly and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
- Solid-Phase Extraction (SPE) for Class Separation:
 - Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.
 - Apply the sample to an aminopropyl silica SPE cartridge.[\[11\]](#)
 - Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.
 - Elute the cholesteryl ester fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.
 - Dry the eluted fraction under nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the sample in a suitable solvent for reverse-phase chromatography (e.g., methanol/isopropanol).
 - Inject the sample onto a C18 HPLC column.
 - Use a gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol with an additive like ammonium acetate to facilitate ionization.
 - Perform mass spectrometric detection in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
 - Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the parent ion of **9(S)-HODE cholesteryl ester** to a characteristic product ion (e.g., the cholestadiene fragment at m/z 369.3).
 - Quantify the amount of **9(S)-HODE cholesteryl ester** by comparing its peak area to that of the internal standard.

Experimental and Analytical Workflow

The comprehensive analysis of **9(S)-HODE cholesteryl ester** in a research setting involves several key stages, from sample collection to data interpretation.



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Caption: Workflow for the analysis of **9(S)-HODE cholesteryl ester** from biological samples.

Conclusion

9(S)-HODE cholesteryl ester is a key oxidized lipid that accumulates in atherosclerotic lesions and is indicative of oxidative stress and lipid peroxidation. Its biological significance largely stems from its role as a precursor to the signaling molecule 9(S)-HODE, which modulates inflammatory and metabolic pathways through receptors like GPR132 and PPAR γ . Understanding the formation, quantification, and biological actions of this metabolite is crucial for developing novel therapeutic strategies aimed at mitigating the progression of atherosclerosis. The protocols and pathways detailed in this guide provide a foundational resource for researchers in this field.

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